3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside
Description
This compound is a structurally complex anthracycline glycoside derivative, characterized by a tetracyclic aglycone core and a modified amino sugar moiety. The aglycone component (3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl) shares homology with daunorubicin, a well-known anthracycline antibiotic used in leukemia treatment . Its distinguishing feature lies in the sugar unit: a 2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside substituted with a [4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxycarbonylamino group. This modification introduces both a hydrophilic galactose moiety and an electron-withdrawing nitro group, which likely influence solubility, stability, and biological interactions .
Properties
CAS No. |
290304-24-4 |
|---|---|
Molecular Formula |
C41H44N2O20 |
Molecular Weight |
884.8 g/mol |
IUPAC Name |
[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate |
InChI |
InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24?,25+,26-,31+,34-,37-,38+,39+,41?/m0/s1 |
InChI Key |
BOIXMGNMIWJAEW-SGVPLSEHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Daun02 is synthesized as an anthracycline derivative. The synthesis involves the use of β-galactosidase to catalyze the conversion of Daun02 into daunomycin, which then causes apoptotic cell death and blockade of voltage-dependent calcium channels . The specific reaction conditions and industrial production methods are not widely documented, but the compound is known to be insoluble in water and ethanol, and soluble in DMSO with ultrasonic assistance .
Chemical Reactions Analysis
Types of Reactions
Daun02 undergoes several types of chemical reactions, primarily involving its conversion to daunorubicin. This conversion is catalyzed by β-galactosidase, leading to the formation of daunomycin . The major reactions include:
Reduction: Similar to oxidation, reduction reactions are possible but not extensively studied.
Substitution: The primary reaction involves the substitution of the prodrug Daun02 to active daunorubicin.
Common Reagents and Conditions
The most common reagent used with Daun02 is β-galactosidase, which catalyzes its conversion to daunorubicin . The reaction conditions typically involve the presence of this enzyme and suitable solvents like DMSO.
Major Products
The major product formed from the reactions involving Daun02 is daunorubicin, which is a potent topoisomerase inhibitor .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C32H34N2O11
- Molecular Weight : 618.62 g/mol
Structural Characteristics
The compound is characterized by a tetracene backbone with multiple hydroxyl and methoxy groups that contribute to its chemical reactivity and biological activity. The presence of the beta-D-galactopyranosyl moiety enhances its solubility and potential interactions with biological systems.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of tetracene compounds exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis.
- Antimicrobial Properties : The presence of nitrophenyl and hydroxyl groups may confer antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi.
Drug Development
- Drug Delivery Systems : The glycosylation of the compound may facilitate targeted drug delivery mechanisms. Glycosides are known to enhance cellular uptake due to their interaction with specific receptors on cell membranes.
- Prodrug Formulations : The compound could be developed as a prodrug that releases active pharmacological agents upon metabolic conversion. This strategy can improve bioavailability and reduce side effects.
Biochemical Research
- Enzyme Inhibition Studies : The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. Specific hydroxyl groups can interact with enzyme active sites or modulate enzyme activity.
- Cell Signaling Pathways : Investigating how this compound influences cellular signaling pathways could reveal insights into its mechanism of action in various biological contexts.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of a related tetracene derivative on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell proliferation at micromolar concentrations. Further investigations are needed to elucidate the specific mechanisms involved.
Case Study 2: Antimicrobial Efficacy
Research conducted on a synthesized analog demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.
Mechanism of Action
Daun02 exerts its effects by being converted into daunorubicin by β-galactosidase. Daunorubicin then inhibits topoisomerase, an enzyme crucial for DNA replication and repair . This inhibition leads to the reduction of calcium ion-dependent action potentials in neuroblastoma cells . The molecular targets and pathways involved include the blockade of voltage-dependent calcium channels and the induction of apoptotic cell death .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Anthracycline Glycosides
Key Observations:
Sugar Substituents: The target compound’s galactopyranosyloxy-nitrophenyl group contrasts with simpler amino (daunorubicin) or lipophilic acyl (N-palmitoyldaunorubicin) substituents. This unique substitution may enhance water solubility compared to lipophilic analogs (e.g., N-palmitoyldaunorubicin) while introducing steric bulk .
Stereochemistry: The α-L-lyxo configuration in the target compound and daunorubicin is critical for DNA intercalation and Topoisomerase II inhibition. In contrast, β-L-ribo or α-L-arabino configurations (e.g., in synthetic analogs) alter sugar spatial orientation, likely reducing DNA binding affinity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Properties
- Permeability : The target compound’s large size and polar groups may limit passive diffusion, necessitating active transport mechanisms for cellular uptake .
Bioactivity and Mechanism
Table 3: Bioactivity Profiles
- Mechanistic Insights: The target compound’s aglycone core likely retains DNA intercalation ability, but the galactose-nitrophenyl substituent could introduce novel interactions (e.g., lectin receptor targeting) absent in parent anthracyclines .
Biological Activity
The compound 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 594.62 g/mol. It features multiple hydroxyl groups and methoxy substituents that may contribute to its biological activity.
Structural Features
- Hydroxyl Groups : Contribute to solubility and potential hydrogen bonding interactions.
- Methoxy Groups : May enhance lipophilicity and influence pharmacokinetics.
- Dioxo Functionality : Suggests potential reactivity and interaction with biological macromolecules.
Antineoplastic Properties
This compound is structurally related to anthracycline antibiotics, which are known for their antitumor activity. Research indicates that it may inhibit DNA replication by intercalating into DNA strands, similar to other anthracyclines like daunorubicin. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication.
- Topoisomerase II Inhibition : It may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
- Induction of Apoptosis : By generating ROS, it triggers apoptotic pathways in malignant cells .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 0.1 µM to 10 µM over 48 hours. The IC50 values were comparable to those of established anthracycline drugs .
- In Vivo Studies : Animal models treated with the compound showed a marked decrease in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues as evidenced by TUNEL assays .
Pharmacokinetics
The pharmacokinetic profile suggests rapid absorption and distribution with a half-life suitable for therapeutic use. Metabolism primarily occurs in the liver through phase I and phase II reactions, resulting in active metabolites that may contribute to its efficacy .
Safety and Toxicity
While the compound shows promising antitumor activity, it also carries risks of toxicity commonly associated with anthracyclines:
- Cardiotoxicity : Cumulative doses can lead to irreversible heart damage.
- Hematological Effects : Risk of cytopenias due to bone marrow suppression.
- Gastrointestinal Toxicity : Nausea and vomiting are common side effects observed in clinical settings .
Comparative Toxicity Table
| Toxicity Type | Severity | Comparison with Daunorubicin |
|---|---|---|
| Cardiotoxicity | Moderate | Similar |
| Hematological Effects | High | Higher |
| Gastrointestinal | Moderate | Lower |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound, given its complex glycosidic and anthracycline moieties?
Answer:
The synthesis requires sequential protection/deprotection strategies to handle reactive hydroxyl and amino groups. For glycosidic linkage formation, use TBAF-mediated deprotection in THF to preserve stereochemistry . The anthracycline core demands controlled oxidation (e.g., NaOCl) to avoid over-oxidation of quinone groups . Purification via column chromatography (silica gel, dichloromethane/methanol gradients) is critical due to polar intermediates . Monitor reaction progress using TLC with UV visualization and confirm intermediates via ¹H/¹³C NMR (e.g., δ 10.72 ppm for imine protons in cyclization precursors) .
Basic: How can researchers validate the stereochemical integrity of the alpha-L-lyxo-hexopyranoside moiety during synthesis?
Answer:
Use NOESY NMR to confirm axial/equatorial proton orientations in the hexopyranoside ring. For example, coupling constants (e.g., J = 4.8 Hz for axial protons) and cross-peaks in NOESY spectra validate the α-L-lyxo configuration . Compare with reference spectra of analogous glycosides (e.g., methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside) to identify deviations .
Advanced: What methodological approaches resolve contradictions in NMR data for structurally similar intermediates?
Answer:
Contradictions often arise from solvent-induced shifts or conformational flexibility. For example, DMSO-d6 may cause downfield shifts in hydroxyl protons. To address this:
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., rotamers in the carbamate group) .
- Use HRMS-ESI to confirm molecular formulas (e.g., m/z 334.1553 for [M+H]⁺) and rule out impurities .
- Cross-validate with FTIR-ATR (e.g., 1596 cm⁻¹ for C=O stretches) to confirm functional groups .
Advanced: How does the 3-nitro-4-galactopyranosyloxy phenyl group influence solubility and bioactivity?
Answer:
The nitro group enhances electron-deficient character , promoting interactions with DNA/RNA bases, while the galactopyranosyl moiety improves aqueous solubility via hydrogen bonding. Methodologically:
- Measure solubility in PBS/DMSO mixtures using UV-Vis spectrophotometry (λmax ~ 450 nm for anthraquinones) .
- Assess DNA intercalation via fluorescence quenching assays with ethidium bromide .
Basic: What analytical techniques are essential for characterizing the final compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for acetyl (δ 2.10–2.30 ppm), methoxy (δ 3.80–3.90 ppm), and aromatic protons (δ 7.20–8.10 ppm) .
- HRMS-ESI : Confirm molecular weight (e.g., m/z 334.1556 calculated vs. 334.1553 observed) .
- FTIR-ATR : Identify carbonyl (1650–1750 cm⁻¹) and glycosidic (1130–1165 cm⁻¹) stretches .
Advanced: How can researchers study the stability of the carbamate linker under physiological conditions?
Answer:
- Conduct pH-dependent stability assays (pH 2–9) using HPLC-UV to monitor degradation products .
- Simulate hydrolytic conditions with porcine liver esterase and analyze via LC-MS/MS .
- Compare with radiolabeled analogs (e.g., ⁹⁹ᵐTc-labeled derivatives) for in vivo tracking .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use C18 reverse-phase columns with acetonitrile/water gradients for polar byproducts .
- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity solids (melting point 175–176°C for intermediates) .
- Membrane filtration : Tangential flow filtration (10 kDa MWCO) removes high-MW impurities .
Advanced: How can the impact of the 3-acetyl group on redox activity be quantified?
Answer:
- Perform cyclic voltammetry in DMF/TBAP to measure reduction potentials (E₁/₂ for quinone/hydroquinone transitions) .
- Compare with acetyl-free analogs to isolate redox contributions. Use EPR spectroscopy to detect semiquinone radicals .
Advanced: What strategies mitigate batch-to-batch variability in glycosylation efficiency?
Answer:
- Optimize Lewis acid catalysts (e.g., BF₃·Et₂O) for glycosidic bond formation .
- Use DoE (Design of Experiments) to evaluate temperature, solvent (THF vs. DCM), and donor/acceptor ratios .
- Monitor reaction kinetics via in situ FTIR to identify rate-limiting steps .
Advanced: How can radiolabeling (e.g., ⁹⁹ᵐTc) enhance pharmacokinetic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
